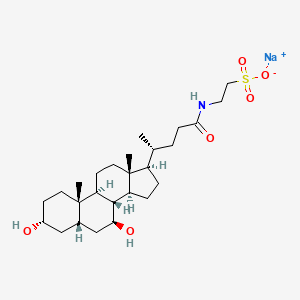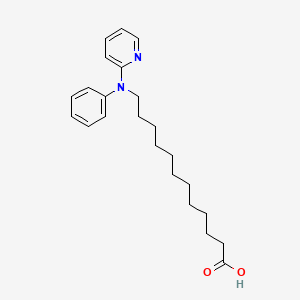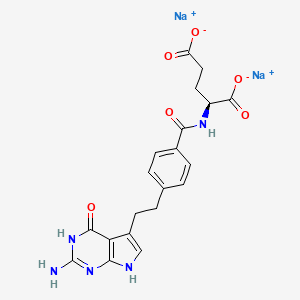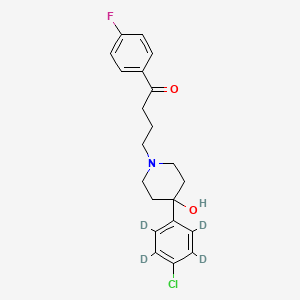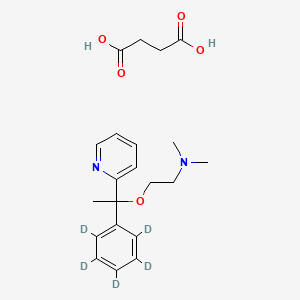
多西拉敏(D5 琥珀酸酯)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxylamine succinate is a first-generation antihistamine that is commonly used to treat symptoms of allergies, the common cold, and insomnia. It is also used in combination with pyridoxine (vitamin B6) to treat nausea and vomiting during pregnancy. Doxylamine succinate is known for its sedative properties, making it a popular over-the-counter sleep aid .
科学研究应用
Doxylamine succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamines and their interactions with receptors.
Biology: Doxylamine is studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: It is widely used in clinical research to understand its efficacy and safety in treating insomnia, allergies, and nausea during pregnancy.
Industry: Doxylamine succinate is used in the formulation of various over-the-counter medications for allergy relief and sleep aids .
作用机制
Doxylamine succinate acts as an inverse agonist of the histamine H1 receptor, blocking the action of histamine and thereby reducing allergy symptoms. It also has anticholinergic properties, meaning it can block the action of acetylcholine at muscarinic receptors. This dual action contributes to its sedative and antiemetic effects .
Similar Compounds:
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Doxepin: A tricyclic antidepressant with antihistamine effects.
Pyrilamine: A first-generation antihistamine used to treat allergies and insomnia
Uniqueness: Doxylamine succinate is unique in its combination of strong sedative effects and its use in combination with pyridoxine for treating nausea during pregnancy. Its high efficacy as a sleep aid and its availability over-the-counter make it a widely used medication .
安全和危害
Doxylamine may cause serious side effects. Common side effects may include blurred vision, dry mouth, nose, or throat, constipation, or mild dizziness or drowsiness . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Doxylamine (D5 succinate) plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This compound interacts with various biomolecules, including histamine and acetylcholine receptors. By binding to these receptors, doxylamine (D5 succinate) inhibits the action of histamine, thereby reducing allergic symptoms and inducing sedation .
Cellular Effects
Doxylamine (D5 succinate) affects various cell types and cellular processes. It influences cell function by blocking histamine H1 receptors, leading to decreased cell signaling through these pathways. This inhibition can alter gene expression and cellular metabolism, resulting in reduced allergic responses and increased sedation .
Molecular Mechanism
At the molecular level, doxylamine (D5 succinate) exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors. This binding inhibits the downstream signaling pathways associated with histamine, leading to reduced allergic symptoms and sedation. Additionally, doxylamine (D5 succinate) may interact with muscarinic acetylcholine receptors, contributing to its sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of doxylamine (D5 succinate) can change over time. The compound is relatively stable, but its degradation products may influence long-term cellular function. Studies have shown that doxylamine succinate maintains its efficacy over extended periods, although prolonged exposure can lead to tolerance and reduced effectiveness .
Dosage Effects in Animal Models
The effects of doxylamine (D5 succinate) vary with different dosages in animal models. At lower doses, it effectively reduces allergic symptoms and induces sedation without significant adverse effects. At higher doses, doxylamine (D5 succinate) can cause toxicity, including liver damage and altered metabolic processes. These effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
Doxylamine (D5 succinate) is metabolized through several pathways, including N-demethylation and side-chain oxidation. The primary metabolites include N-desmethyldoxylamine and didesmethyldoxylamine. These metabolic processes involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of doxylamine (D5 succinate) .
Transport and Distribution
Within cells and tissues, doxylamine (D5 succinate) is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects. The compound’s distribution is influenced by its lipophilicity and interactions with transport proteins .
Subcellular Localization
Doxylamine (D5 succinate) localizes to various subcellular compartments, including the cytoplasm and cell membrane. Its activity is modulated by post-translational modifications and interactions with specific targeting signals. These factors influence the compound’s efficacy and duration of action within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of doxylamine succinate involves the reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride in an organic solvent at high temperature. The product, N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine, is then reacted with succinic acid to form doxylamine succinate .
Industrial Production Methods: In industrial settings, the synthesis of doxylamine succinate follows a similar route but is optimized for large-scale production. The process involves dissolving 2-pyridyl phenyl methyl carbinol in an organic solvent, reacting it with 2-dimethylaminoethyl chloride hydrochloride at high temperature, and then forming the succinate salt with succinic acid. The final product is obtained through cooling crystallization .
化学反应分析
Types of Reactions: Doxylamine succinate undergoes various chemical reactions, including:
Oxidation: Doxylamine can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Doxylamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in different substituted derivatives of doxylamine .
属性
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUFVUYFNWQFM-NBTFKYQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)




